![molecular formula C12H7Cl2N3O B2804347 2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339028-17-0](/img/structure/B2804347.png)
2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol
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Description
“2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Scientific Research Applications
Antimicrobial Activity
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine derivatives have shown promising results in antimicrobial evaluations, particularly for their antibacterial and antifungal activities. This indicates their potential as effective agents in combating various microbial infections (Ladani et al., 2009).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives, such as those studied in the context of mild steel corrosion inhibition, have demonstrated high inhibition performance. Their application in protecting metals from corrosion, particularly in acidic environments, is a significant area of research, combining chemical and electrochemical methodologies (Saady et al., 2021).
Anti-HIV Activity
The synthesis and study of various imidazo[4,5-b]pyridine derivatives have revealed their potential in anti-HIV activities. Specific compounds within this class have shown reproducible in vitro anti-HIV activity, suggesting their potential use in the treatment or management of HIV (Chimirri et al., 1994).
Anticholinesterase Potential
Certain imidazo[1,2-a]pyridine-based derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurological conditions such as Alzheimer's disease. This suggests their potential application in treating or managing neurodegenerative diseases (Kwong et al., 2019).
Synthesis and Characterization
The synthesis of various imidazo[4,5-b]pyridine derivatives and their characterization through methods like IR, NMR, and mass spectrometry has been a key area of research. This fundamental research lays the groundwork for understanding the properties and potential applications of these compounds (Bhuva et al., 2015).
Eco-friendly Synthesis Methods
Research has also focused on developing eco-friendly and facile methodologies for synthesizing imidazo[4,5-b]pyridine derivatives. These methods emphasize the use of aqueous mediums and air oxidation, contributing to more environmentally sustainable chemical synthesis (Kale et al., 2009).
Anticancer Potential
Imidazo[4,5-b]pyridines have been explored as potential anticancer agents. Some compounds in this category have demonstrated the ability to inhibit mitosis, suggesting their potential use in cancer therapy (Temple et al., 1987).
Antituberculotic Activity
Some derivatives of imidazo[4,5-b]pyridine have been tested for their antituberculotic activity. The exploration of these compounds in the treatment of tuberculosis highlights the diverse pharmaceutical potential of this chemical class (Bukowski & Janowiec, 1996).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1-hydroxyimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17(12)18)2-1-5-15-11/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIHXNALHEXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666605 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol |
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